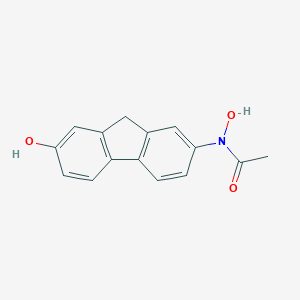

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, also known as AHA, is a chemical compound that has been studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is produced by many bacteria, including Helicobacter pylori, which is a major cause of peptic ulcers. AHA has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.

Wirkmechanismus

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- is a potent inhibitor of urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- binds to the active site of urease, preventing the enzyme from catalyzing the breakdown of urea. This leads to a decrease in the production of ammonia and carbon dioxide, which can help protect the stomach lining from damage and potentially treat peptic ulcers.

Biochemische Und Physiologische Effekte

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit urease, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has also been shown to increase the levels of nitric oxide in the body, which can help improve blood flow and potentially treat cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of urease, which makes it a useful tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and work with the compound.

Zukünftige Richtungen

There are a number of future directions for research on Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-. One area of interest is the potential therapeutic applications of Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- beyond the treatment of peptic ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties and to increase the levels of nitric oxide in the body, which could make it useful in the treatment of cardiovascular diseases. Another area of interest is the development of more effective and efficient synthesis methods for Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, which could make it more accessible for research and potential therapeutic applications.

Synthesemethoden

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- can be synthesized through a multi-step process starting with 9-fluorenone. The first step involves the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride. The second step involves the reaction of 9-fluorenol with chloroacetyl chloride to form 9-(chloroacetyl)fluorene. The final step involves the reaction of 9-(chloroacetyl)fluorene with hydroxylamine hydrochloride to form Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-.

Wissenschaftliche Forschungsanwendungen

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been studied for its potential therapeutic applications, particularly in the treatment of peptic ulcers. Peptic ulcers are caused by the bacterium Helicobacter pylori, which produces urease. Urease breaks down urea into ammonia and carbon dioxide, which can damage the stomach lining and lead to the formation of ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.

Eigenschaften

CAS-Nummer |

14461-87-1 |

|---|---|

Produktname |

Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- |

Molekularformel |

C15H13NO3 |

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3 |

InChI-Schlüssel |

KJDSJSJRZDCXPV-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |

Kanonische SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |

Andere CAS-Nummern |

14461-87-1 |

Synonyme |

N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.